molecular formula C20H16F4N2O2 B562565 N-Trifluoroacetodidemethyl Citalopram CAS No. 1076199-47-7

N-Trifluoroacetodidemethyl Citalopram

Cat. No.: B562565
CAS No.: 1076199-47-7
M. Wt: 392.354
InChI Key: WAXPNSRROUWKMK-UHFFFAOYSA-N
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Description

N-Trifluoroacetodidemethyl Citalopram is a complex organic compound with a molecular formula of C21H18F4N2O2 and a molecular weight of 406.37 g/mol . This compound is characterized by the presence of a benzofuran ring, a cyano group, and a trifluoroacetamide moiety, making it a unique and versatile molecule in various scientific fields.

Mechanism of Action

Target of Action

N-Trifluoroacetodidemethyl Citalopram, also known as N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide, is a derivative of citalopram . Citalopram is a selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter (Solute Carrier Family 6 Member 4, SLC6A4) in the central nervous system . This transporter is responsible for the reuptake of serotonin (5-HT) from the synaptic cleft .

Mode of Action

The compound’s interaction with its targets results in the inhibition of serotonin reuptake, thereby increasing the concentration of serotonin in the synaptic cleft . This potentiation of serotonergic activity in the central nervous system is thought to be the primary mechanism of action . It’s important to note that this action is independent of the compound’s ability to block serotonin uptake by the serotonin transporter .

Biochemical Pathways

The inhibition of serotonin reuptake affects several biochemical pathways. For instance, in platelets, citalopram blocked U46619-induced Rap1 activation and subsequent platelet aggregation, but failed to inhibit U46619-induced increases in cytosolic Ca2+ . In a cell-free system, citalopram also reduced CalDAG-GEFI-mediated nucleotide exchange on Rap1B . These findings suggest that citalopram may inhibit CalDAG-GEFI/Rap1 signaling .

Pharmacokinetics

Citalopram, the parent compound, is known to be well-absorbed after oral administration, with peak plasma concentrations occurring approximately 2-4 hours post-dose . It is extensively metabolized in the liver, primarily via the cytochrome P450 system, and excreted in urine and feces .

Result of Action

The increased concentration of serotonin in the synaptic cleft enhances serotonergic neurotransmission, which can lead to various molecular and cellular effects. For example, citalopram has been shown to inhibit platelet function in vitro . This action is independent of citalopram’s ability to block serotonin uptake by the serotonin transporter and must therefore be mediated via distinct pharmacological mechanisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other pollutants can affect the toxicity of citalopram and its derivatives . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

It is known that this compound is a pale yellow oil . Its molecular formula is C20H16F4N2O2, and it has a molecular weight of 392.35

Cellular Effects

Related compounds such as citalopram have been shown to have significant effects on various types of cells and cellular processes . For instance, citalopram has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Studies on related compounds such as citalopram suggest that they exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Studies on related compounds such as citalopram have shown changes in their effects over time . These include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies on related compounds such as citalopram have shown that the effects of these compounds can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Studies on related compounds such as citalopram have shown that they are metabolized by the hepatic cytochrome P450 system . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

Studies on related compounds such as citalopram have shown that they are transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Preparation Methods

The synthesis of N-Trifluoroacetodidemethyl Citalopram involves multiple steps, typically starting with the formation of the benzofuran ring. The reaction conditions often include the use of solvents like acetone, dichloromethane, and ethyl acetate . The compound is usually obtained as a pale yellow oil, which is then purified through various chromatographic techniques.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

N-Trifluoroacetodidemethyl Citalopram undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-Trifluoroacetodidemethyl Citalopram has a wide range of scientific research applications:

Comparison with Similar Compounds

N-Trifluoroacetodidemethyl Citalopram can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F4N2O2/c21-16-5-3-15(4-6-16)19(8-1-9-26-18(27)20(22,23)24)17-7-2-13(11-25)10-14(17)12-28-19/h2-7,10H,1,8-9,12H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXPNSRROUWKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCNC(=O)C(F)(F)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662218
Record name N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-47-7
Record name N-[3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-1-isobenzofuranyl]propyl]-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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